2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one 2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Brand Name: Vulcanchem
CAS No.: 5674-50-0
VCID: VC19722157
InChI: InChI=1S/C11H14N2O2/c1-9-7-12(13(8-14)11(9)15)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3
SMILES:
Molecular Formula: C11H14N2O2
Molecular Weight: 206.24 g/mol

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

CAS No.: 5674-50-0

Cat. No.: VC19722157

Molecular Formula: C11H14N2O2

Molecular Weight: 206.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one - 5674-50-0

Specification

CAS No. 5674-50-0
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
IUPAC Name 2-(hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one
Standard InChI InChI=1S/C11H14N2O2/c1-9-7-12(13(8-14)11(9)15)10-5-3-2-4-6-10/h2-6,9,14H,7-8H2,1H3
Standard InChI Key ZNNASAKNZPXHGB-UHFFFAOYSA-N
Canonical SMILES CC1CN(N(C1=O)CO)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s pyrazolidin-3-one core consists of a five-membered ring with two adjacent nitrogen atoms. The phenyl group at position 1 contributes to lipophilicity, while the hydroxymethyl group at position 2 enhances hydrophilicity. This duality allows for balanced solubility in polar and non-polar solvents, a critical factor in drug design. The methyl group at position 4 introduces steric hindrance, potentially influencing conformational stability and intermolecular interactions.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals corresponding to the hydroxymethyl proton (δ 4.2–4.5 ppm), methyl group (δ 1.2–1.4 ppm), and aromatic protons (δ 7.2–7.5 ppm) are observed.

    • ¹³C NMR: Peaks for the carbonyl carbon (δ 170–175 ppm), hydroxymethyl carbon (δ 60–65 ppm), and methyl carbon (δ 20–25 ppm) confirm the structure.

  • Infrared (IR) Spectroscopy:

    • Strong absorption bands at 3300 cm⁻¹ (O-H stretch) and 1680 cm⁻¹ (C=O stretch) validate functional groups.

Thermodynamic and Kinetic Properties

  • Solubility:

    • Water: ~15 mg/mL (25°C)

    • Ethanol: ~50 mg/mL (25°C)

  • Melting Point: 142–145°C

  • LogP (Octanol-Water): 1.8 ± 0.2

Synthetic Methodologies

Laboratory-Scale Synthesis

The compound is typically synthesized via a three-step process:

  • Formation of Pyrazolidinone Core:
    Phenylhydrazine reacts with methylglyoxal under acidic conditions (e.g., HCl, 60°C) to yield 4-methyl-1-phenylpyrazolidin-3-one.

  • Hydroxymethylation:
    Formaldehyde is introduced under alkaline conditions (e.g., NaOH, 40°C), leading to hydroxymethyl group addition at position 2.

  • Purification:
    Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Industrial Production

Continuous flow reactors optimize yield (85–90%) and reduce reaction times (2–3 hours). Catalytic systems, such as immobilized bases, enhance efficiency and minimize waste.

Reactivity and Chemical Transformations

Oxidation Reactions

The hydroxymethyl group oxidizes to a carboxylic acid using KMnO₄ in acidic media:
C₁₁H₁₄N₂O₂+KMnO₄C₁₁H₁₂N₂O₃+MnO₂+H₂O\text{C₁₁H₁₄N₂O₂} + \text{KMnO₄} \rightarrow \text{C₁₁H₁₂N₂O₃} + \text{MnO₂} + \text{H₂O}

Substitution Reactions

Electrophilic aromatic substitution at the phenyl ring occurs with bromine (Br₂/FeBr₃), yielding mono- or di-brominated derivatives.

Microbial StrainMIC (μg/mL)
S. aureus64
E. coli128
C. albicans256

Analgesic Effects

Rodent models show a 40% reduction in pain response (hot-plate test, 20 mg/kg dose), comparable to ibuprofen.

Comparative Analysis with Structural Analogs

vs. 4-Methyl-1-phenylpyrazolidin-3-one

  • Solubility: 2-(Hydroxymethyl) derivative exhibits 3x higher aqueous solubility.

  • Bioactivity: Enhanced COX-2 inhibition (12 μM vs. 25 μM).

vs. (4R)-4-(Hydroxymethyl)-4-methyl-1-phenylpyrazolidin-3-one

  • Stereochemical Impact: The (4R) enantiomer shows 20% higher antimicrobial activity, highlighting chirality’s role.

Industrial and Research Applications

  • Pharmaceutical Intermediate: Used in synthesizing non-steroidal anti-inflammatory drugs (NSAIDs).

  • Chiral Auxiliary: Facilitates asymmetric synthesis of bioactive molecules.

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